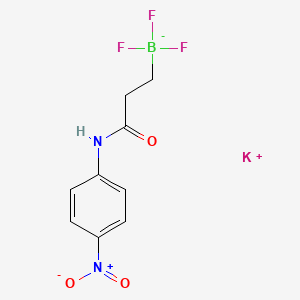

Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate

Beschreibung

Eigenschaften

IUPAC Name |

potassium;trifluoro-[3-(4-nitroanilino)-3-oxopropyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF3N2O3.K/c11-10(12,13)6-5-9(16)14-7-1-3-8(4-2-7)15(17)18;/h1-4H,5-6H2,(H,14,16);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCSRCAYSBQCTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF3KN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1705578-36-4 | |

| Record name | Borate(1-), trifluoro[3-[(4-nitrophenyl)amino]-3-oxopropyl]-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate typically involves the reaction of potassium chloromethyltrifluoroborate with a suitable precursor, such as 3-((4-nitrophenyl)amino)-3-oxopropyl chloride, in the presence of a base like potassium hexamethyldisilazide (KHMDS). The reaction is carried out under an inert atmosphere to prevent moisture and air from affecting the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate undergoes various types of reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The trifluoroborate group can participate in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Palladium-catalyzed cross-coupling reactions are common, with reagents like aryl halides and bases such as potassium carbonate.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted aryl or heteroaryl compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate is primarily used in the preparation of aryl-substituted boronic acids and esters. It plays a crucial role in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions, which are widely utilized in organic chemistry for constructing complex organic molecules. Its ability to facilitate efficient and selective carbon-carbon bond formation makes it valuable for synthesizing diverse pharmaceuticals, agrochemicals, and materials .

Biological Interactions

Preliminary studies suggest that this compound may interact with nucleophiles through electrophilic aromatic substitution due to the electron-deficient nature of the nitrophenyl group. This interaction could lead to insights into its biological effects and potential therapeutic uses.

Case Study: Antinociceptive Properties

Research has indicated that organotrifluoroborates, including derivatives similar to this compound, exhibit antinociceptive properties. A study demonstrated that orally administered potassium thiophene-3-trifluoroborate significantly reduced pain induced by acetic acid in animal models without affecting motor performance, suggesting potential for further pharmacological studies .

Material Science

The compound's unique structure allows it to be used in developing materials with tailored properties. Its compatibility with various functional groups enhances its utility in creating polymers and other materials that require specific chemical characteristics .

Wirkmechanismus

The mechanism of action of potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate involves its role as a nucleophilic reagent in cross-coupling reactions. The trifluoroborate group acts as a stable reservoir for the reactive boronate form, which participates in the transmetalation step of the cross-coupling reaction. This leads to the formation of new carbon-carbon or carbon-heteroatom bonds.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- CAS No.: 1705578-36-4

- Molecular Formula : C₉H₉BF₃KN₂O₃

- Molecular Weight : 300.08 g/mol

- Purity : ≥95% (typical commercial grade) .

- Structure: Features a trifluoroborate core linked to a 3-((4-nitrophenyl)amino)-3-oxopropyl group. The 4-nitrophenyl substituent introduces strong electron-withdrawing effects, enhancing reactivity in cross-coupling reactions .

Applications :

Primarily used in Suzuki-Miyaura couplings for synthesizing biaryl compounds. Its nitro group allows post-functionalization (e.g., reduction to amines) .

Storage : Stable at room temperature in sealed containers; sensitive to moisture .

Comparison with Structural Analogs

Positional Isomer: 3-Nitro vs. 4-Nitro Substituent

Compound: Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate (CAS 1705578-38-6) .

- Key Differences: Substituent Position: Nitro group at the meta (3-) position vs. para (4-) in the target compound. Molecular Weight: Identical (300.08 g/mol) due to same formula.

| Parameter | Target Compound (4-Nitro) | 3-Nitro Analog |

|---|---|---|

| CAS No. | 1705578-36-4 | 1705578-38-6 |

| Nitro Position | Para (4-) | Meta (3-) |

| Reactivity | Higher (stronger EWG) | Moderate |

| Price (1g) | €573.00 | Not reported |

Trifluoromethyl-Substituted Analog

Compound: Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate (CAS 1705578-30-8) .

- Key Differences: Substituent: 2-(Trifluoromethyl)phenyl vs. 4-nitrophenyl. Electronic Effects: The trifluoromethyl group (-CF₃) is a weaker electron-withdrawing group (EWG) compared to -NO₂, leading to reduced activation of the borate core. Molecular Weight: 323.08 g/mol (higher due to additional fluorine atoms).

| Parameter | Target Compound | CF₃-Substituted Analog |

|---|---|---|

| CAS No. | 1705578-36-4 | 1705578-30-8 |

| Substituent | 4-NO₂ | 2-CF₃ |

| Molecular Weight | 300.08 | 323.08 |

| Reactivity | High (strong EWG) | Moderate (moderate EWG) |

Morpholino-Substituted Analog

Compound: Potassium trifluoro(3-morpholino-3-oxopropyl)borate (CAS 1150654-74-2) .

- Key Differences: Substituent: Morpholino group replaces the nitrophenyl moiety. Electronic Effects: Morpholino is electron-donating, reducing borate reactivity but improving solubility in polar solvents. Molecular Weight: 249.08 g/mol (simpler structure).

| Parameter | Target Compound | Morpholino Analog |

|---|---|---|

| CAS No. | 1705578-36-4 | 1150654-74-2 |

| Substituent | 4-NO₂ | Morpholino |

| Solubility | Low in polar solvents | High in polar solvents |

| Applications | Cross-coupling | Drug intermediate |

Ester-Functionalized Analog

Compound : Potassium trifluoro(3-methoxy-3-oxopropyl)borate (CAS 1023357-63-2) .

- Key Differences: Functional Group: Methoxy ester (-COOMe) replaces the amide (-NH-C₆H₄NO₂). Reactivity: Lower due to absence of aromatic EWG; used in less demanding couplings. Molecular Weight: 194.00 g/mol (smaller structure).

| Parameter | Target Compound | Ester Analog |

|---|---|---|

| CAS No. | 1705578-36-4 | 1023357-63-2 |

| Functional Group | Amide (-NH-) | Ester (-COOMe) |

| Reactivity | High | Low |

| Price (1g) | €573.00 | Not reported |

Commercial Availability and Pricing

Biologische Aktivität

Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate (CAS No. 1705578-36-4) is a chemical compound that has garnered attention for its unique structural features and potential biological activities. This article examines its biological activity, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 300.09 g/mol. The compound consists of a boron atom coordinated to a trifluoromethyl group and an amine functional group attached to a nitrophenyl moiety, which significantly influences its reactivity and biological interactions .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Common methods include:

- Formation of the Boron Complex : Utilizing boronic acid derivatives as starting materials.

- Electrophilic Aromatic Substitution : The nitrophenyl group facilitates interactions with nucleophiles, enhancing the compound's reactivity.

- Purification : Employing standard organic synthesis protocols to achieve high yields and purity .

Preliminary studies indicate that this compound may interact with biological molecules through electrophilic aromatic substitution due to the electron-deficient nature of the nitrophenyl group. This interaction can lead to modifications in biomolecules, potentially influencing various biological pathways .

Case Studies and Research Findings

- Inhibition Studies : Research has demonstrated that compounds with similar structures exhibit inhibitory effects on various enzymes, suggesting this compound could possess similar properties. For instance, derivatives of boronic acids have been shown to inhibit proteasome activity, which is crucial in cancer cell proliferation .

- Cellular Uptake : Studies have indicated that compounds containing nitrophenyl groups can enhance cellular uptake due to their ability to form stable complexes with cellular components .

- Therapeutic Potential : The compound's unique structure may allow it to act as a lead compound for developing new therapeutic agents targeting specific pathways, such as those involved in cancer or inflammation .

Applications

This compound is primarily utilized in:

- Chemical Synthesis : It serves as a versatile reagent in the preparation of aryl-substituted boronic acids and esters, facilitating Suzuki-Miyaura cross-coupling reactions essential for constructing complex organic molecules .

- Pharmaceutical Development : Its potential biological activity makes it a candidate for further investigation in drug design, particularly in developing inhibitors for various enzymes involved in disease processes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate | Similar nitrophenyl amine structure | Different position of nitro group affects reactivity |

| Boronic acid derivatives | Contains boron but lacks trifluoromethyl group | More versatile in various coupling reactions |

| Trifluoromethyl-substituted anilines | Aniline core but without boron functionality | Often used in pharmaceuticals |

This table illustrates how this compound stands out due to its unique combination of functional groups that enhance its reactivity and potential applications compared to similar compounds.

Q & A

Basic: How can I optimize the synthesis of potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate?

Methodological Answer:

The synthesis typically involves sequential functionalization of a propargyl alcohol intermediate. Adapt procedures from analogous trifluoroborate salts (e.g., oxidation of propargyl alcohols using MnO₂ or Dess-Martin periodinane ). Key steps include:

- Lithiation: Use n-BuLi in THF at −78°C to deprotonate the terminal alkyne, followed by boronation with B(Oi-Pr)₃ .

- Fluoride Exchange: React the intermediate with KHF₂ in aqueous acetone to form the potassium trifluoroborate salt .

- Purification: Co-evaporate with acetone to remove residual water, then filter under inert atmosphere to avoid hydrolysis .

Critical Parameters:

- Maintain anhydrous conditions during lithiation.

- Monitor reaction progress via ¹⁹F NMR for characteristic trifluoroborate signals (δ −130 to −135 ppm) .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Multinuclear NMR:

- HRMS: Validate molecular ion peaks (e.g., [M−K]⁻) with mass accuracy <5 ppm .

- IR Spectroscopy: Look for carbonyl stretches (ν ~1700 cm⁻¹) and B–F vibrations (ν ~1100 cm⁻¹) .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions: Keep in a desiccator under argon at −20°C to prevent hydrolysis of the BF₃⁻ group .

- Handling Precautions: Use gloveboxes for weighing and glovebags for reactions. Avoid exposure to moisture or protic solvents .

Advanced: How does the electron-withdrawing nitro group influence reactivity in cross-coupling reactions?

Methodological Answer:

The nitro group enhances electrophilicity of the boron center, accelerating transmetalation in Suzuki-Miyaura couplings. However, it may reduce stability under basic conditions.

- Experimental Design: Compare coupling efficiency with non-nitro analogs (e.g., methoxy-substituted derivatives) using Pd(OAc)₂/XPhos catalysts .

- Kinetic Studies: Monitor reaction rates via in situ ¹⁹F NMR to assess transmetalation barriers .

Advanced: How can I resolve contradictions in reported yields for similar trifluoroborate syntheses?

Methodological Answer:

Discrepancies often arise from:

- Lithiation Efficiency: Ensure fresh n-BuLi and rigorous exclusion of moisture .

- Work-Up Variations: Test co-evaporation vs. rotary evaporation for boronated intermediates .

- Validation: Reproduce literature procedures (e.g., Song et al.’s protocol ) with strict adherence to stoichiometry and temperature.

Advanced: What role does this compound play in catalytic cycles of transition-metal reactions?

Methodological Answer:

- Mechanistic Probes: Use ¹¹B NMR to track boron transfer during transmetalation. The nitro group may stabilize Pd–B intermediates via resonance effects .

- DFT Studies: Model the interaction between the boron center and Pd(0)/Pd(II) species to predict regioselectivity in cross-couplings .

Advanced: How can I assess purity beyond NMR, especially for trace impurities?

Methodological Answer:

- Ion Chromatography: Quantify residual KHF₂ or boronic acid byproducts .

- X-ray Crystallography: Confirm solid-state structure if single crystals form (slow diffusion of Et₂O into acetone solutions) .

Advanced: What alternative routes exist for introducing the 4-nitrophenylamino group?

Methodological Answer:

- Post-Functionalization: Synthesize the trifluoroborate core first, then perform a Buchwald-Hartwig amination with 4-nitroaniline .

- Comparative Analysis: Evaluate yields and selectivity vs. direct incorporation of pre-functionalized aryl groups .

Basic: Why is THF the preferred solvent for lithiation steps?

Methodological Answer:

THF stabilizes lithiated intermediates via coordination to Li⁺, enhancing reaction homogeneity. Alternatives like Et₂O may reduce yields due to poorer solubility .

Advanced: How can I mitigate decomposition during prolonged reactions?

Methodological Answer:

- Additives: Include 2,2,6,6-tetramethylpiperidine (TMP) to scavenge trace acids .

- In Situ Monitoring: Use ReactIR to detect decomposition products (e.g., boronic acids) and adjust reaction time dynamically .

Tables for Key Data:

| Key NMR Signals | δ (ppm) | Reference |

|---|---|---|

| ¹¹B (BF₃⁻) | −2.0 to −5.0 (q) | |

| ¹⁹F (BF₃⁻) | −130 to −135 (dd) | |

| ¹H (4-nitrophenyl NH) | ~8.2 (d, J=8.1 Hz) |

| Synthetic Yield Optimization | Approach | Yield Range |

|---|---|---|

| Direct Boronation | B(Oi-Pr)₃, THF | 40–60% |

| Post-Functionalization | Amidation | 30–50% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.